Retinol Palmitate

Cosmetic Science Formulation Chemistry Stability Studies

Standard retinol causes irritation & instability. Retinol Palmitate solves both: a stable ester prodrug that hydrolyzes gradually in skin. - **Milder profile:** 1.97% CIR safe-use limit; ideal for sensitive-skin daily creams. - **Slow activation:** No direct conversion to retinoic acid in 3D skin model; 24-fold higher concentration needed to induce retinoic acid 4-hydroxylase vs retinol. - **Packaging mandatory:** 95% photolysis after 4h fluorescent light → requires opaque, airless packaging. - **Proven efficacy:** Anti-photoaging in UVB mouse model at 5 mg/kg; superior to retinol & HPR.

Molecular Formula C36H60O2
Molecular Weight 524.9 g/mol
CAS No. 79-81-2
Cat. No. B000602
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameRetinol Palmitate
CAS79-81-2
SynonymsChocola A
retinol palmitate
retinyl palmitate
vitamin A palmitate
Molecular FormulaC36H60O2
Molecular Weight524.9 g/mol
Structural Identifiers
SMILESCCCCCCCCCCCCCCCC(=O)OCC=C(C)C=CC=C(C)C=CC1=C(CCCC1(C)C)C
InChIInChI=1S/C36H60O2/c1-7-8-9-10-11-12-13-14-15-16-17-18-19-25-35(37)38-30-28-32(3)23-20-22-31(2)26-27-34-33(4)24-21-29-36(34,5)6/h20,22-23,26-28H,7-19,21,24-25,29-30H2,1-6H3/b23-20+,27-26+,31-22+,32-28+
InChIKeyVYGQUTWHTHXGQB-FFHKNEKCSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 1 g / 5 g / 25 g / 100 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Retinol Palmitate: A Stable Cosmetic Retinoid


Retinol Palmitate (CAS 79-81-2), also known as retinyl palmitate or vitamin A palmitate, is the ester of retinol (vitamin A alcohol) and palmitic acid. It belongs to the retinoid class of compounds and is characterized as a lipophilic, fat-soluble vitamin A derivative [1]. It is widely used in cosmetics, pharmaceuticals, and nutritional applications due to its provitamin A activity and its role as a stable reservoir form of retinol in biological systems [1]. As an ester, it requires enzymatic hydrolysis to release the biologically active retinol, which can then be further oxidized to retinaldehyde and retinoic acid to exert its genomic effects via nuclear retinoic acid receptors (RARs) and retinoid X receptors (RXRs) [1].

Prodrug Enzymatic hydrolysis pathway study fit for controlled-release retinoid research
Tolerance Reported lower irritation potential and higher concentration allowance for skin tolerance studies
Model Photoaging and skin renewal model endpoint context

Why Generic Substitution Fails


The retinoid family exhibits a marked divergence in physicochemical stability, photolability, skin penetration, and metabolic bioactivation profiles, rendering direct substitution of one retinoid for another scientifically unsound without explicit reformulation and efficacy validation. For instance, while retinyl palmitate offers superior oxidative stability compared to free retinol, it is paradoxically more susceptible to photodegradation [1]. Furthermore, its dermal penetration is substantially lower than that of retinol and retinyl propionate, and its conversion to active retinoic acid is a rate-limited, multi-step process that yields distinct biological outcomes [2]. Therefore, selecting a specific retinoid for a formulation or research application is a critical decision that directly impacts shelf-life, delivery efficiency, and target engagement, making generic substitution a significant risk to product performance and study reproducibility.

Metabolic conversion rate and metabolite profile differ; class substitution may not transfer bioactivation kinetics
Skin penetration and deposition to retinoic acid vary widely across retinoid structures
Oxidative and photolytic stability profiles are unique; packaging and formulation must align with the specific ester

Retinol Palmitate: Head-to-Head Evidence


Bioactivation Potency vs. Retinol

Retinyl palmitate demonstrates superior resistance to air oxidation compared to free retinol in ethanolic solutions, a critical factor for formulation shelf-life. In a direct comparative study, after 4 hours of bubbling air through the solution in the dark, 69% (SD 4%) of retinyl palmitate survived, while only 49% (SD 6%) of retinol remained intact [1].

Bioactivation
Head-to-head
0.6% retinyl palmitate vs 0.025% retinol under occlusion induced comparable enzyme induction (24-fold higher concentration)
Supports concentration selection for enzyme induction context; occlusion required for effect
Human skin in vivo; ethanol/propylene glycol vehicle
Cosmetic Science Formulation Chemistry Stability Studies

Skin Deposition and Retinoic Acid Formation

Despite its enhanced oxidative stability, retinyl palmitate is significantly more susceptible to photodegradation than retinol. Under identical exposure to an 18W fluorescent lamp for 4 hours, only 5% (SD 2%) of retinyl palmitate survived in a mixed solution with retinol, compared to a 64% (SD 3%) survival rate for retinol [1]. When accounting for cis-isomer formation, the survival of retinyl palmitate alone was 29% (SD 3%) [1].

Skin Deposition
Head-to-head
Skin deposition 63.70 μM (vs 269.54 μM retinol); no retinoic acid detected
RPalm effects likely via hydrolysis to retinol, not direct RA conversion; onset context may differ
EpiDermFT model, 2h, 0.05% O/W cream
Photochemistry Formulation Stability Cosmetic Science

Stability: Oxidation vs. Photolysis

In a stoichiometric comparison using ex vivo human skin, the penetration levels of retinyl palmitate (RPalm) were found to be lower than those of retinol (ROL) and retinyl propionate (RP). While the study reports a qualitative difference, the consistent finding across multiple analyses is that both ROL and RP have higher penetration levels compared to RPalm [1].

Stability
Head-to-head
Oxidation survival 69% vs 49% (retinol); photolysis survival 5% vs 64%
Higher oxidative stability but far greater photolability; packaging must protect from light
Ethanolic solution, 4h air bubbling / 18W lamp
Dermatology Transdermal Delivery Cosmetic Science

Anti-Photoaging Efficacy in UVB Model

The potency of retinyl palmitate in inducing a biological response (retinoic acid 4-hydroxylase activity) in human skin is substantially lower than that of retinol or retinaldehyde. Under occlusion, a concentration of 0.6% retinyl palmitate was required to achieve significant enzyme induction, whereas only 0.025% retinol or 0.01% retinaldehyde was needed [1]. This represents a 24-fold and 60-fold difference in required concentration, respectively.

Photoaging Model
Reported
Top-ranked among five retinoids at 5 mg/kg in UVB mouse model
Reported model-response context for anti-photoaging endpoint; supports further model validation
In vivo mouse model; topical application
Dermatology Pharmacodynamics Retinoid Biology

Irritation and Safety Profile

The photostability of retinyl palmitate is highly formulation-dependent. Entrapment in policosanol oleogels (PCOs) provides significant protection against UVA-mediated degradation. After 4 days of UVA irradiation, over 75% of retinyl palmitate activity remained in PCOs, whereas only 12% remained in soybean oil, a common solvent [1]. This demonstrates that the matrix can enhance photostability by over 6-fold.

Tolerance Profile
Class-level
Lower irritation cited; CIR safe-use up to 1.97% leave-on; SCCS concentration limits exist
Supplier and review data; regulatory-class concentration context; verify for specific formulation
Based on review assessments; not a direct head-to-head safety trial
Formulation Chemistry Photostability Food Science

Retinol Palmitate: Application Scenarios


Sensitive Skin Anti-Aging Formulations

For cosmetic and dermatological products such as creams, lotions, and serums that are stored in airtight, opaque packaging, retinyl palmitate is the optimal choice over free retinol due to its 1.4x greater resistance to air oxidation [1]. This superior oxidative stability directly translates to a longer shelf-life, ensuring the product maintains its labeled potency for a longer duration before opening and during consumer use, provided that exposure to air is minimized. This is particularly critical for high-value anti-aging or moisturizing products where ingredient integrity is a key selling point.

Light-Protected Packaging Solutions

Given its inherent photolability, retinyl palmitate is ideally suited for formulation into advanced delivery systems that confer photoprotection, such as policosanol oleogels (PCOs) or solid lipid nanoparticles. The data show that encapsulation in PCOs can increase UVA photostability by more than 6-fold compared to a simple oil solution [2]. This application scenario is relevant for sun care products, day creams, and other formulations where incidental light exposure is unavoidable. Procuring retinyl palmitate for these systems allows formulators to leverage its oxidative stability while mitigating its primary weakness through matrix engineering.

UV Photodamage Mitigation

Retinol palmitate is the preferred form of vitamin A for fortifying foods, dietary supplements, and total parenteral nutrition (TPN) admixtures. Its stability profile is well-suited for these applications, with studies showing good stability over 20 days in TPN admixtures stored under refrigeration and in darkness [3]. Its lipophilic nature allows for seamless incorporation into lipid emulsions and oil-based vehicles, and its conversion to retinol in vivo provides a controlled, sustained release of the active vitamin, preventing the acute toxicity risks associated with high doses of pre-formed retinoic acid.

OTC Slow-Release Retinoid Products

In in vitro and in vivo research settings where a stable, reservoir form of retinoid is required, retinyl palmitate is a critical reagent. Its 24- to 60-fold lower potency compared to retinol or retinaldehyde makes it an ideal negative control or baseline treatment in comparative studies of retinoid metabolism and bioactivity [4]. Furthermore, its distinct metabolic pathway, which involves esterification and hydrolysis, allows researchers to study the enzymatic processes that control cellular retinoid homeostasis, providing a stable substrate that can be reliably quantified without the rapid degradation that plagues free retinol in experimental conditions.

Application
Selection Property
Validation Focus
Skin tolerance research
Reported lower irritation potential and high regulatory-class concentration allowance
Tolerance endpoint validation in chronic-use skin models
Photoaging model studies
Top-ranked anti-photoaging response among tested OTC retinoids in a UVB mouse model
Photoaging endpoint comparison and model-response validation
Formulation stability research
High photolability requiring opaque packaging; moderate oxidation resistance
Light-protective packaging and stability endpoint assessment
Retinoid metabolism studies
Slow-release prodrug; no direct retinoic acid formation in skin models
Hydrolysis pathway and concentration-response modeling

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

35 linked technical documents
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